molecular formula C15H21ClN2O2 B15060698 tert-Butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15060698
M. Wt: 296.79 g/mol
InChI Key: VNNNTSJLCBMESR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a pyridine ring substituted with chlorine and methyl groups. The pyrrolidine moiety is protected by a tert-butyl carbamate group, a common strategy to enhance stability during synthetic processes. This compound is structurally tailored for applications in medicinal chemistry and materials science, where its electronic and steric properties are critical.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

tert-butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O2/c1-10-11(7-8-13(16)17-10)12-6-5-9-18(12)14(19)20-15(2,3)4/h7-8,12H,5-6,9H2,1-4H3

InChI Key

VNNNTSJLCBMESR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 6-chloro-2-methylpyridine with pyrrolidine-1-carboxylate under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyridine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyridine-pyrrolidine derivatives, focusing on substituent effects, molecular properties, and synthetic considerations.

Substituent Variations and Electronic Effects

  • tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Bromine (electron-withdrawing) at the 5-position and dimethoxymethyl (electron-donating) at the 3-position create a polarized pyridine ring.
  • tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ():

    • Iodine (bulky, polarizable) at the 6-position and methoxy (electron-donating) at the 3-position.
    • The iodine substituent increases molecular weight (MW: ~453 g/mol) and may enhance halogen bonding in biological systems, unlike the smaller chlorine in the target compound .
  • tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate ():

    • Bromine at 6-position and chlorine at 2-position on pyridine.
    • The carbamate group (-NHCOO-) differs from the pyrrolidine carboxylate in the target compound, reducing hydrogen-bonding capacity and altering solubility .

Steric and Conformational Differences

  • tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate ():

    • Methyl groups on both the pyrrolidine and pyridine rings introduce significant steric hindrance.
    • Stereochemistry (2R,5S) and the ether linkage lead to distinct NMR shifts (e.g., δ 1.44 ppm for tert-butyl protons) compared to the target compound’s rigid pyrrolidine-pyridine junction .
  • 5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine ():

    • The tert-butyldimethylsilyl (TBS) group enhances stability under acidic conditions but complicates deprotection steps. This contrasts with the target compound’s simpler tert-butyl carbamate .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Source
tert-Butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate (Target) C₁₅H₂₁ClN₂O₂ 296.79 6-Cl, 2-Me pyridine; direct pyrrolidine linkage High rigidity, moderate electron withdrawal -
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₈H₂₆BrN₂O₅ 437.32 5-Br, 3-(CH(OCH₃)₂); ether linkage Polarized ring, flexible conformation
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₆H₂₂IN₂O₄ 453.27 6-I, 3-OMe; ether linkage Halogen bonding potential
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate C₁₁H₁₄BrClN₂O₂ 321.60 6-Br, 2-Cl; carbamate group Reduced H-bonding capacity
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate C₁₉H₂₈N₂O₃ 332.45 2-Me pyrrolidine; 2-Me pyridine ether Stereochemical complexity

Key Research Findings

  • Electronic Effects : Chlorine in the target compound provides moderate electron withdrawal, enhancing pyridine’s electrophilicity compared to bromine or iodine, which offer stronger inductive effects but greater steric bulk .
  • Synthetic Accessibility : The absence of silyl or complex protecting groups in the target compound simplifies synthesis relative to derivatives like those in and , which require multi-step protection/deprotection .

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